
2-((4-メトキシ-3-ニトロフェニル)アミノ)エタノール
概要
説明
2-((4-Methoxy-3-nitrophenyl)amino)ethanol is a chemical compound that is widely used in scientific research. It is a member of the family of amino alcohols, which are important building blocks for the synthesis of many biologically active molecules.
科学的研究の応用
非線形光学材料
2-((4-メトキシ-3-ニトロフェニル)アミノ)エタノール: は、その非線形光学 (NLO) 特性について調査されています。この化合物の有機非線形光学単結晶は、緩徐溶媒蒸発法を用いて成長させてきました。 これらの結晶は、第二高調波発生 (SHC) 能力を示しており、光電子デバイスに役立ちます .
腐食抑制
この化合物は、腐食防止のための有機阻害剤として有望視されています。特に、2-((4-メトキシ-3-ニトロフェニル)アミノ)エタノールは、金属表面を腐食から保護する有効性について研究されてきました。 その吸着と阻害効率は、さまざまな用途における腐食を軽減するために重要です .
DNA への光活性化
研究者らは、関連するキナゾリン誘導体の光活性化特性を調査してきました。2-((4-メトキシ-3-ニトロフェニル)アミノ)エタノールに関するものではありませんが、この調査は、同様の化合物の潜在的な光化学反応性を明らかにしています。 DNA との相互作用を理解することは、光線療法や創薬などの分野に影響を与える可能性があります .
脱メチル化反応
この化合物の構造的特徴により、脱メチル化反応に適しています。臭化水素と三臭化ホウ素 (BBr3) が触媒として使用され、脱メチル化が達成され、m-アリロキシフェノールの合成につながりました。 これらのフェノールは、さまざまな化学プロセスに用途があります .
関連化合物の合成
2-((4-メトキシ-3-ニトロフェニル)アミノ)エタノールに関するものではありませんが、その構造モチーフは他の化合物の合成にインスピレーションを与えてきました。 研究者らは、同様の原子や基を含む誘導体を調査し、それらの特性と用途を理解することを目指しています .
研究用化学物質
この化合物自体と関連する誘導体は、研究用化学物質として入手できます。 科学者や化学者は、創薬、材料科学、化学合成など、さらなる調査のための出発点として使用できます .
作用機序
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Compounds with similar structures have shown a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-((4-Methoxy-3-nitrophenyl)amino)ethanol may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways . For instance, indole derivatives have been found to inhibit the replication of HIV-1 and HIV-2 strains in acutely infected cells .
Pharmacokinetics
The compound’s molecular weight of 2122 g/mol suggests that it may have favorable absorption and distribution characteristics, as compounds with a molecular weight below 500 g/mol are generally well-absorbed and distributed in the body.
Result of Action
Compounds with similar structures have shown a variety of biological activities, suggesting that this compound may have similar effects .
特性
IUPAC Name |
2-(4-methoxy-3-nitroanilino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-15-9-3-2-7(10-4-5-12)6-8(9)11(13)14/h2-3,6,10,12H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGANLZMZHWJPFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCCO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701335227 | |
| Record name | 2-(4-Methoxy-3-nitrophenylamino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701335227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
125418-72-6 | |
| Record name | 2-(4-Methoxy-3-nitrophenylamino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701335227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





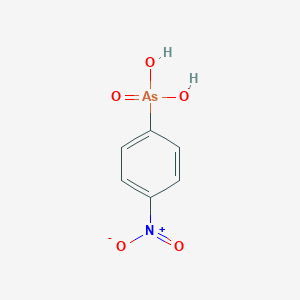


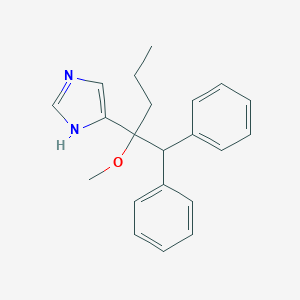
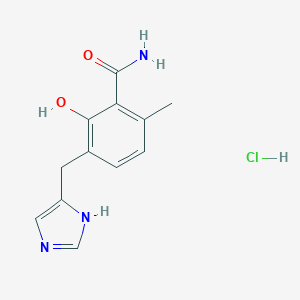

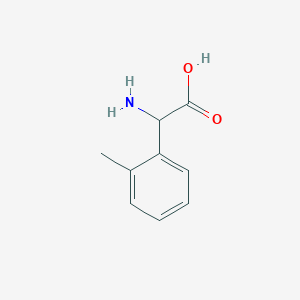
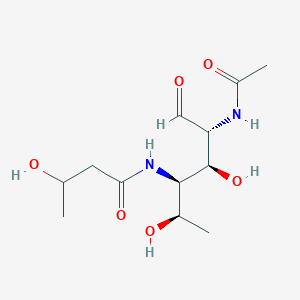
![1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione](/img/structure/B135216.png)
